![molecular formula C14H18ClN3O2S B4240354 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4240354.png)
4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide
Overview
Description
“4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide” is a chemical compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of imidazole-containing compounds is characterized by a five-membered ring with two nitrogen atoms . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . The specific molecular structure of “4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide” is not provided in the available resources.Chemical Reactions Analysis
Imidazole-containing compounds are known for their reactivity and are used in a variety of chemical reactions . The specific chemical reactions involving “4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide” are not mentioned in the available resources.Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide” are not mentioned in the available resources.Scientific Research Applications
Antifungal Activity Against Candida Species
MLS001203032 has shown promising results in the treatment of fungal infections caused by Candida species. Studies have demonstrated that certain imidazole-containing compounds exhibit significant in vitro anti-Candida activity , surpassing the efficacy of established antifungal agents like fluconazole . This suggests that MLS001203032 could be developed into a potent antifungal medication for combating resistant strains of Candida.
Potential Treatment for Pulmonary Aspergillosis
The compound’s imidazole moiety has been linked to strong effectiveness against Aspergillus fumigatus, which is responsible for pulmonary aspergillosis . MLS001203032 could be a candidate for the development of new treatments for this condition, especially given the increasing resistance to current antifungal drugs.
Synthesis of Oxime Esters with Antifungal Properties
MLS001203032 and its derivatives have been used to synthesize new oxime esters with enhanced antifungal properties . These synthesized compounds could lead to the development of a new class of antifungal agents with a broad spectrum of activity.
Chemical Education and Synthetic Methodology
MLS001203032 is also used in chemical education to demonstrate synthetic methodologies, such as the Claisen–Schmidt condensation . It serves as an example of how complex organic compounds can be synthesized and purified.
Mechanism of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific mechanism of action of “4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide” is not provided in the available resources.
properties
IUPAC Name |
4-chloro-N-(3-imidazol-1-ylpropyl)-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2S/c1-11-9-14(12(2)8-13(11)15)21(19,20)17-4-3-6-18-7-5-16-10-18/h5,7-10,17H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYIHKVWARMNQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641428 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4240271.png)
![N-benzyl-2-[(cyclopropylcarbonyl)(methyl)amino]benzamide](/img/structure/B4240278.png)

![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide](/img/structure/B4240286.png)
![2-[(3-iodo-4,5-dimethoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B4240301.png)
![N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide](/img/structure/B4240307.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4240308.png)
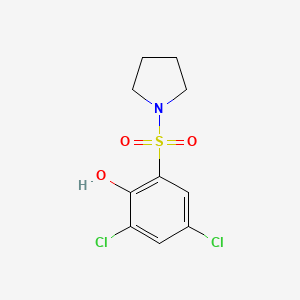
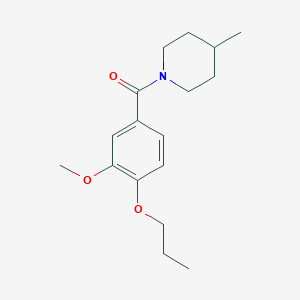
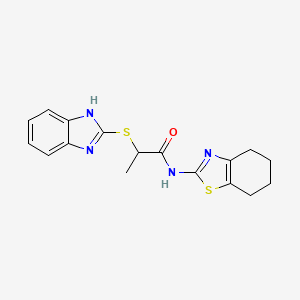
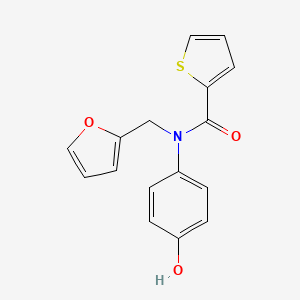
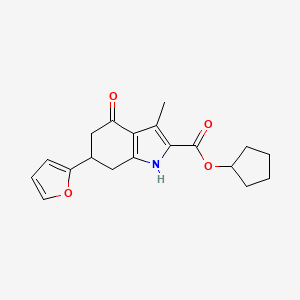

![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B4240381.png)